molecular formula C22H23FN2O5 B1671246 Escitalopram oxalate CAS No. 219861-08-2

Escitalopram oxalate

Katalognummer: B1671246
CAS-Nummer: 219861-08-2
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: KTGRHKOEFSJQNS-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escitalopram oxalate (C${20}$H${21}$FN$2$O·C$2$H$2$O$4$) is the S-enantiomer of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). With a molecular weight of 414.3 g/mol, it exhibits high selectivity for serotonin transporters, enhancing synaptic serotonin levels with minimal affinity for other neurotransmitter receptors, reducing side effects compared to older antidepressants .

Eigenschaften

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046003
Record name Escitalopram oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-08-2
Record name Escitalopram oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219861-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escitalopram oxalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escitalopram oxalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Escitalopram oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESCITALOPRAM OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Escitalopram Oxalat umfasst mehrere wichtige Schritte. Der primäre Syntheseweg beginnt mit der Reaktion von 5-Cyano-Phthalid mit p-Fluorbenzylmagnesiumbromid, um ein Grignard-Reagenz zu bilden. Dieser Zwischenprodukt wird dann mit N,N-Dimethyl-3-chlorpropylamin umgesetzt, um das gewünschte Produkt zu erhalten. Der letzte Schritt beinhaltet die Auflösung des racemischen Gemisches, um das S-Enantiomer zu erhalten, das dann in sein Oxalatsalz umgewandelt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Escitalopram Oxalat folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Auflösung des racemischen Gemisches wird typischerweise durch chirale Chromatographie oder enzymatische Auflösung erreicht .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Escitalopram Oxalat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Escitalopram Oxalat wirkt, indem es die Wiederaufnahme von Serotonin (5-HT) in das präsynaptische Neuron hemmt und so die im synaptischen Spalt verfügbaren Serotoninmengen erhöht. Es wird angenommen, dass diese verstärkte serotonerge Aktivität zu seiner antidepressiven und anxiolytischen Wirkung beiträgt. Die Verbindung bindet an die orthostere Stelle am Serotonintransporter (SERT) und verhindert, dass Serotonin wieder in das präsynaptische Neuron aufgenommen wird.

Wissenschaftliche Forschungsanwendungen

Psychiatric Applications

Major Depressive Disorder and Anxiety Disorders

Escitalopram oxalate is predominantly prescribed for major depressive disorder and anxiety disorders, including:

  • Generalized Anxiety Disorder
  • Social Anxiety Disorder
  • Obsessive-Compulsive Disorder
  • Panic Disorder

Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. For instance, a meta-analysis indicated significant improvements in patients' scores on various depression and anxiety scales after treatment with this compound compared to placebo .

DisorderEfficacy Evidence
Major Depressive DisorderSignificant reduction in depression scales
Generalized Anxiety DisorderImproved scores in anxiety assessments
Social Anxiety DisorderNotable decrease in social anxiety symptoms

Oncological Applications

Recent studies have explored the antiproliferative effects of this compound on certain cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research findings indicate that this compound can inhibit cell proliferation and induce apoptosis in NSCLC cells such as A549 and H460.

Mechanism of Action:

  • This compound induces mitochondria-dependent apoptotic signaling cascades.
  • It increases protein expression levels associated with apoptosis, such as Bax and cytochrome c.

The study revealed that treatment with this compound significantly reduced the viability of cancer cells, suggesting its potential as a therapeutic agent against NSCLC .

Cell LineConcentration (mM)Viability Reduction (%)
A5490.130
A5490.245
H4600.450
H4600.560

Case Study: Escitalopram Overdose

A notable case involved a 22-year-old woman who presented with T-wave inversions following an overdose of this compound. This case illustrates the need for careful monitoring of patients on SSRIs, especially those with pre-existing conditions .

Case Study: Drug-Induced Hepatitis

Another significant report described a patient who developed acute hepatitis after initiating treatment with this compound. This highlights the importance of recognizing rare but severe adverse effects associated with this medication .

Off-Label Uses

This compound is also utilized off-label for various conditions such as:

  • Post-Traumatic Stress Disorder
  • Eating Disorders
  • Chronic Pain Management

These applications are supported by anecdotal evidence and preliminary studies indicating potential benefits beyond its approved indications .

Wirkmechanismus

Escitalopram oxalate works by inhibiting the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the levels of serotonin available in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects. The compound binds to the orthosteric site on the serotonin transporter (SERT), preventing serotonin from being reabsorbed into the presynaptic neuron .

Vergleich Mit ähnlichen Verbindungen

Key Attributes :

  • Pharmacokinetics : Escitalopram oxalate has a bioavailability of ~80%, a peak plasma concentration (C${\text{max}}$) of 38.00 ± 6.40 μg/L at 3.1 ± 1.2 hours (T${\text{max}}$), and a half-life (t$_{1/2}$) of 36.8 ± 6.4 hours in Chinese populations, consistent with Western data .
  • Safety Profile: Demonstrated fewer adverse events (AEs) such as weight gain and sexual dysfunction compared to tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) .

Comparison with Similar Compounds

Pharmacokinetic Profile

This compound’s pharmacokinetics are superior to other SSRIs in terms of enantiomeric purity and metabolic stability.

Parameter This compound Citalopram (Racemate) Sertraline Fluoxetine
t$_{1/2}$ (h) 36.8 ± 6.4 35 ± 5 26 ± 7 96–144
C$_{\text{max}}$ (μg/L) 38.00 ± 6.40 45 ± 8 31 ± 5 50 ± 10
Protein Binding (%) 56 80 98 95
Active Metabolite None Desmethylcitalopram Desmethylsertraline Norfluoxetine

Key Findings :

  • Escitalopram’s lack of active metabolites reduces drug-drug interaction risks compared to fluoxetine and sertraline .
  • Faster T$_{\text{max}}$ (3.1 h) compared to fluoxetine (6–8 h) ensures quicker therapeutic onset .

Efficacy in Depression Treatment

This compound demonstrates comparable or superior efficacy to other SSRIs in reducing depressive symptoms.

Study HAMD Reduction (Baseline to Week 8) MADRS Reduction Comparator Drug
Post-Stroke Depression 55% (Escitalopram) vs. 52% (Acupuncture) 60% vs. 58% N/A
Major Depressive Disorder 65% (Generic) vs. 67% (Brand) 68% vs. 69% Bioequivalent
GBM8401 Glioblastoma N/A N/A Synergistic with 5-FU

Key Findings :

  • Escitalopram showed equivalent efficacy to acupuncture in post-stroke depression but with faster improvement in activities of daily living (ADL) .
  • Generic and brand formulations are bioequivalent (90% CI: 0.85–1.12) under fasting/fed conditions .

Key Findings :

  • A real-world FAERS analysis (2004–2023) identified nausea (18%), insomnia (12%), and dizziness (9%) as common AEs, with severe AEs (e.g., serotonin syndrome) rare .
  • Overdose (>600 mg) may cause QTc prolongation, requiring cardiac monitoring .

Formulation Stability

This compound tablets meet pharmacopeial standards for stability, with degradation following first-order kinetics.

Parameter Escitalopram ODT9 (40°C) Escitalopram ODT9 (60°C) Citalopram Tablets
Degradation Rate (k) 0.012/day 0.045/day 0.018/day
Shelf Life (t$_{90}$) 24 months 12 months 18 months
Friability (%) 0.35 ± 0.02 N/A 0.5 ± 0.1

Key Findings :

  • Orally disintegrating tablets (ODTs) disintegrate in <20 seconds with 100% drug release in 5 minutes .
  • Stability-indicating HPTLC methods validated degradation product resolution (R$_f$: 0.50 ± 0.02) .

Anticancer Activity

This compound uniquely inhibits cancer proliferation via autophagy and apoptosis.

Cancer Type Mechanism IC$_{50}$ (μM) Comparator Drug (IC$_{50}$)
NSCLC (A549) Bax/Caspase-3 Activation 0.2 Fluoxetine (1.5)
HCC (HepG2) LC3-II Induction 0.06 Imipramine (2.0)
Glioblastoma (GBM8401) Autophagy Flux 0.02 Clomipramine (0.8)

Key Findings :

  • Synergistic effects with 5-FU (CI <1) reduce viability in SNU-1 gastric cancer cells by 60% .
  • Dose-dependent apoptosis (sub-G1 population: 25% at 0.2 mM) in NSCLC .

Biologische Aktivität

Escitalopram oxalate, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class, is primarily prescribed for the treatment of major depressive disorder and generalized anxiety disorder. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft and enhancing neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects based on recent research findings.

Serotonin Reuptake Inhibition

This compound selectively inhibits the reuptake of serotonin at the presynaptic neuron, which leads to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and is supported by various clinical studies demonstrating its efficacy compared to placebo and other SSRIs .

Induction of Apoptosis in Cancer Cells

Recent studies have indicated that this compound exhibits cytotoxic properties against certain cancer cell lines, such as non-small cell lung cancer (NSCLC). The compound triggers mitochondrial-dependent apoptosis through a series of signaling pathways involving proteins like Bax, tBid, cytochrome c, and Apaf-1. This results in increased caspase-3 activity and subsequent cell death .

Key Findings from Research

  • Cell Lines Studied : A549 (lung adenocarcinoma) and H460 (large cell lung cancer) cells.
  • Concentration Effects : Significant increases in apoptosis markers were observed at concentrations of 0.1 mM to 0.4 mM this compound.
  • Mechanistic Pathway : The activation of caspase-9 and caspase-3 was linked to mitochondrial dysfunction and apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Reuptake Inhibition Increases serotonin availability, enhancing mood and anxiety relief
Cytotoxicity in Cancer Cells Induces apoptosis in NSCLC via mitochondrial pathways
Adverse Effects Rare cases of drug-induced hepatitis and cholestasis reported

Case Study 1: Escitalopram Overdose

A case report documented a 22-year-old woman who presented with T-wave inversions on ECG following an overdose of escitalopram (20 tablets of 10 mg). This case highlights potential cardiovascular effects associated with high doses of escitalopram, emphasizing the need for careful monitoring during treatment .

Case Study 2: Drug-Induced Hepatitis

Another case involved a 68-year-old man who developed cholestatic hepatitis after starting escitalopram. The patient exhibited clinical jaundice without any other identifiable causes. This case underscores the importance of recognizing rare but serious adverse effects associated with escitalopram use .

Comparative Studies

Clinical trials have shown that escitalopram is statistically superior to placebo in treating depression and anxiety disorders. It has also been found to be at least as effective as citalopram over long-term treatment periods . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Anxiety Rating Scale (HAM-A).

Table 2: Clinical Trial Outcomes

Study TypeOutcome MeasureEscitalopram ResultReference
Randomized Controlled TrialsMADRS improvementStatistically superior to placebo
Long-term Efficacy StudyTime to relapseLonger time compared to placebo (hazard ratio = 0.56)

Q & A

Q. What guidelines govern the reporting of Escitalopram’s adverse effects in clinical trials?

  • Methodology :
  • Adhere to CONSORT guidelines for adverse event classification (e.g., CTCAE v5.0) .
  • Disclose attrition rates and use sensitivity analyses for missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Escitalopram oxalate
Reactant of Route 2
Reactant of Route 2
Escitalopram oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.